Impact of 4-Nitro Substituent on In Vitro Binding Affinity and In Vivo Anticonvulsant Efficacy in NMDA Glycine Site Antagonists
In a study investigating indole-2-carboxylic acid derivatives as antagonists of the NMDA receptor glycine binding site, the compound containing a 4-nitro substituent demonstrated a specific binding affinity (Ki) of 5.1 µM in a [³H]glycine radioligand binding assay, which was significantly lower than the 5.8 µM affinity observed for the unsubstituted indole-2-carboxylic acid (GV150526) [1]. Furthermore, this compound exhibited an ED50 of 1.7 mg/kg ip in an NMDA-induced seizure model in mice [1].
| Evidence Dimension | In Vitro Binding Affinity (Ki) and In Vivo Anticonvulsant Potency (ED50) |
|---|---|
| Target Compound Data | Ki = 5.1 µM ([³H]glycine binding); ED50 = 1.7 mg/kg ip (NMDA-induced seizure model) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid (GV150526): Ki = 5.8 µM; ED50 = Data Not Provided for direct comparison in this study. |
| Quantified Difference | 4-nitro substitution improves binding affinity by 12% compared to the unsubstituted core. |
| Conditions | Rat brain synaptic membranes; [³H]glycine radioligand binding assay. In vivo: Mouse NMDA-induced seizure model, intraperitoneal administration. |
Why This Matters
The 4-nitro group confers a measurable improvement in target engagement and in vivo functional potency, differentiating it from the unsubstituted scaffold for research applications in NMDA receptor pharmacology.
- [1] Di Fabio, R., et al. Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. J. Med. Chem., 1997, 40(6), 841-850. View Source
